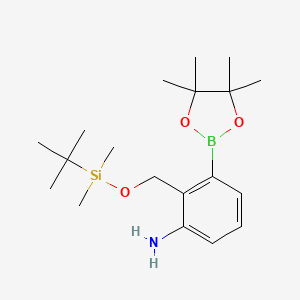

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that features both silyl ether and boronate ester functionalities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:

Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.

Borylation: The protected intermediate is then subjected to borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the nitro or imine derivatives of the compound, converting them to amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles like Grignard reagents.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various functionalized derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

Chemistry

Cross-Coupling Reactions: The boronate ester group makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Protecting Group Chemistry: The silyl ether group serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology and Medicine

Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds due to its functional group versatility.

Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.

Industry

Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mécanisme D'action

The compound exerts its effects primarily through its functional groups:

Boronate Ester: Participates in cross-coupling reactions by forming transient boronate complexes with palladium catalysts.

Silyl Ether: Acts as a protecting group, preventing unwanted reactions at the hydroxyl site during multi-step syntheses.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((tert-Butyldimethylsilyl)oxy)methylphenylboronic acid: Similar structure but lacks the aniline group.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the silyl ether group.

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both silyl ether and boronate ester functionalities, which provide a combination of stability, reactivity, and versatility in synthetic applications.

Activité Biologique

The compound 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural characteristics:

- Molecular Formula : C18H32BNO3Si

- Molecular Weight : 389.37 g/mol

- CAS Number : 1951411-49-6

The presence of the tert-butyldimethylsilyl group and the dioxaborolane moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various research contexts. The dioxaborolane moiety is particularly interesting because boron-containing compounds are recognized for their ability to form stable complexes with biomolecules. This characteristic can lead to effective inhibition of enzymes involved in critical metabolic pathways .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have shown that certain derivatives of similar compounds exhibit low cytotoxicity while maintaining high selectivity for target proteins. This balance is crucial for developing therapeutics with minimal side effects. For example, compounds designed to inhibit specific kinases displayed favorable profiles with respect to both potency and selectivity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Potential inhibition of viral replication | |

| Enzyme Inhibition | Inhibition of CSNK2 and other kinases | |

| Cytotoxicity | Low cytotoxicity in cell lines |

Case Study: CSNK2 Inhibitors

A study focused on CSNK2 inhibitors revealed that modifications in the molecular structure could enhance both potency and metabolic stability. The introduction of specific groups similar to those found in our compound led to improved interactions within the enzyme's active site. These findings suggest that our compound may also benefit from such modifications to optimize its biological activity .

The proposed mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The presence of the dioxaborolane group may enhance binding affinity to target enzymes or receptors.

- Metabolic Stability : Modifications such as silyl groups can improve metabolic stability, reducing clearance rates and enhancing bioavailability.

- Selectivity : Structural features allow for selective inhibition of specific pathways, minimizing off-target effects.

Propriétés

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34BNO3Si/c1-17(2,3)25(8,9)22-13-14-15(11-10-12-16(14)21)20-23-18(4,5)19(6,7)24-20/h10-12H,13,21H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPWWGOPOPTYHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)CO[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34BNO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735415 |

Source

|

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147531-06-3 |

Source

|

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.